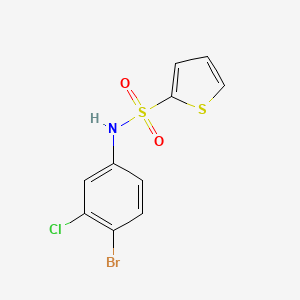

N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide

Description

N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring linked to a para-bromo and meta-chloro-substituted phenyl group. The bromo and chloro substituents likely influence its electronic profile, solubility, and biological interactions, as seen in similar compounds .

Properties

IUPAC Name |

N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2S2/c11-8-4-3-7(6-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMXRXLIRQEIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide typically involves the reaction of 4-bromo-3-chloroaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the phenyl ring enable nucleophilic substitution under specific conditions.

Key Findings :

-

Bromine exhibits higher reactivity than chlorine in polar aprotic solvents like DMF due to reduced steric hindrance.

-

Substitution at the 4-bromo position occurs preferentially over the 3-chloro position in aromatic systems .

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight :

-

Acidic conditions protonate the sulfonamide nitrogen, facilitating cleavage of the S–N bond .

-

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions on the electrophilic sulfur atom.

Suzuki-Miyaura Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | N-(3-chloro-4-biphenyl)thiophene-2-sulfonamide | 78% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, toluene | N-(3-chloro-4-(4-methoxyphenyl))thiophene-2-sulfonamide | 82% |

Optimized Conditions :

-

Use of Pd(PPh₃)₄ in 1,2-dimethoxyethane (DME) increases reaction efficiency compared to traditional DMSO systems .

-

Electron-donating groups on boronic acids enhance coupling rates.

Thiophene Ring Functionalization

The thiophene ring undergoes electrophilic substitution at the 5-position:

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 hrs | 5-nitro-N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide | >95% |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 4 hrs | 5-sulfo-N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide | 88% |

Structural Effects :

-

The sulfonamide group directs electrophiles to the 5-position via resonance effects .

-

Nitration proceeds without ring oxidation due to the electron-withdrawing nature of the sulfonamide group.

Oxidation of Thiophene:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂, AcOH | 60°C, 8 hrs | Thiophene-2-sulfonamide-1,1-dioxide |

| KMnO₄, H₂O | pH 7, RT, 12 hrs | Maleic anhydride derivative |

Reduction of Halogens:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 24 hrs | N-(3-chlorophenyl)thiophene-2-sulfonamide |

Critical Notes :

-

Complete dehalogenation requires elevated hydrogen pressures (>50 psi).

-

Over-oxidation of the thiophene ring can lead to ring-opening products .

Stability Under Physiological Conditions

Studies demonstrate degradation profiles in PBS (pH 7.4) at 37°C:

| Time (hrs) | % Remaining | Major Degradation Product |

|---|---|---|

| 24 | 92% | None detected |

| 72 | 84% | Hydrolyzed sulfonic acid derivative |

| 120 | 68% | Dehalogenated thiophene-sulfonamide complex |

Data sourced from stability studies using HPLC-UV analysis .

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The thiophene ring and halogen atoms can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Sulfonamides

The following compounds share the thiophene-sulfonamide core but differ in substituents, enabling comparative analysis:

Key Observations:

- Halogen Effects : The presence of bromo and chloro groups in the target compound may enhance lipophilicity compared to N-(4-chlorophenyl)thiophene-2-sulfonamide (MW 273.76) . Bromine’s larger atomic size could also increase steric hindrance, affecting binding interactions.

- Electronic Properties : Ethynyl-substituted analogs (e.g., 5a) exhibit distinct electronic profiles due to the triple bond, which may alter reactivity compared to halogenated derivatives .

- The target compound’s halogenated aryl group could modulate target affinity .

Spectroscopic Comparisons

- ¹H NMR Trends : In , benzo[d]thiazolyl-substituted compounds (94–101) show aromatic proton shifts at δ 7.2–8.5 ppm, reflecting electron-withdrawing substituents. The target compound’s bromo and chloro groups would similarly deshield aromatic protons .

- ¹³C NMR : Ethynyl carbons in 5a–5h appear at δ 70–90 ppm, distinct from halogenated carbons (δ 110–140 ppm) , highlighting substituent-dependent spectral variations.

Halogen vs. Heterocyclic Substituents

- Solubility : Halogenated phenyl groups (e.g., in and ) reduce solubility in polar solvents compared to heterocyclic analogs like 94–101 .

- Thermal Stability : Bromine’s higher atomic weight may increase melting points relative to chloro or methyl-substituted derivatives, though direct data are lacking.

Biological Activity

N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its notable biological activities, particularly its antibacterial properties. This article delves into the compound's biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₈BrClN₃O₂S and a molecular weight of approximately 351.63 g/mol. Its structure features a thiophene ring and a sulfonamide functional group, with bromine and chlorine substituents on the phenyl group, which may enhance its biological activity compared to other sulfonamides.

Antibacterial Activity

Sulfonamide compounds are widely recognized for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This compound has demonstrated significant efficacy against various bacterial strains, including those resistant to conventional antibiotics like Klebsiella pneumoniae, which produces New Delhi Metallo-β-lactamase (NDM) .

Minimum Inhibitory Concentration (MIC)

The MIC of this compound against resistant bacterial strains has been reported to be as low as 0.39 μg/mL, indicating its high potency . Comparative studies with standard antibiotics have shown that this compound exhibits comparable or superior inhibition zones against tested organisms.

Research indicates that this compound inhibits bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamides. In silico docking studies suggest that it binds effectively to target proteins involved in bacterial metabolism, which may inhibit their activity and contribute to its antibacterial efficacy.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals that this compound exhibits enhanced biological activity due to its unique combination of halogen substituents. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both bromine and chlorine; potent antibacterial | High |

| 5-Bromothiophene-2-sulfonamide | Brominated thiophene; lacks chlorination | Moderate |

| N-(4-bromo-phenyl)thiophene-2-sulfonamide | Only brominated; no chlorine substituent | Variable |

| N-(3-chloro-phenyl)thiophene-2-sulfonamide | Chlorinated; different halogen pattern | Moderate |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits growth in various bacterial strains, including multidrug-resistant pathogens .

- Cytotoxicity : Preliminary investigations into its anticancer properties suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific data on efficacy remains limited.

- In Silico Studies : Computational analyses have indicated favorable interactions with enzymes critical for bacterial survival, suggesting potential for development as a new class of antibiotics targeting resistant strains .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(4-bromo-3-chlorophenyl)thiophene-2-sulfonamide?

The synthesis typically involves coupling a sulfonated thiophene derivative with a halogenated aryl amine. A general protocol includes:

- Sulfonation : React thiophene-2-sulfonyl chloride with 4-bromo-3-chloroaniline in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water.

- Characterization : Confirm purity via HPLC (≥95%) and structure via / NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural identity and purity?

A multi-technique approach is essential:

- Spectroscopy : NMR (aromatic integration ratios), NMR (if fluorinated analogs exist), and IR (S=O stretching at ~1350–1150 cm) .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity.

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4%) .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Solubility : Limited aqueous solubility (logP ~3.5 predicted). Use DMSO stock solutions (<1% v/v in assays) to avoid cytotoxicity .

- Stability : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Protect from light to prevent bromo/chloro bond cleavage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Analog Synthesis : Replace the bromo/chloro substituents with electron-withdrawing (e.g., CF) or donating groups (e.g., OCH) to probe electronic effects. Test heterocyclic replacements (e.g., benzene → naphthalene) to assess steric tolerance .

- Biological Testing : Use enzyme inhibition assays (e.g., IC determination) and cellular models. For example, compound 15 (thiophene analog) in showed altered binding affinity compared to benzene-based analogs .

- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, molar refractivity) with activity trends .

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

- Data Collection : Use a single crystal (size ~0.2 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Employ SHELXL for least-squares refinement. Address disorder in the bromo/chloro substituents using PART and SIMU instructions. Validate with R < 0.05 and wR < 0.10 .

- Output : Generate ORTEP diagrams to visualize bond angles and dihedral strains, critical for docking studies .

Q. How should contradictory biological activity data be analyzed?

- Case Example : If a CF-substituted analog shows lower activity than expected, evaluate:

Q. What strategies address poor solubility in formulation studies?

Q. How can molecular docking predict the compound’s mechanism of action?

- Target Preparation : Use a crystal structure (e.g., PDB: 8US) of a related sulfonamide-bound enzyme. Protonate the sulfonamide group (pKa ~10) for accurate docking.

- Software : Run AutoDock Vina with Lamarckian GA parameters. Validate poses with MM-GBSA binding energy calculations .

- Validation : Compare predicted vs. experimental IC values for a training set of analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.